N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a tetrahydroisoquinoline moiety
Properties
IUPAC Name |
N-(1-thiophen-2-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11(15-7-4-8-20-15)18-16(19)14-9-12-5-2-3-6-13(12)10-17-14/h2-8,11,14,17H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEHPRJRTRTMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2CC3=CC=CC=C3CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
Dopamine hydrochloride reacts with ethyl glyoxylate under acidic conditions (e.g., HCl in methanol) to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester. Alternatively, methyl 4-formylbenzoate and 3-hydroxyphenethylamine form a Schiff base intermediate, which cyclizes to the tetrahydroisoquinoline backbone.
BOC Protection and Functionalization
To enable selective amidation, the amine group of the tetrahydroisoquinoline is protected using di-tert-butyl dicarbonate (BOC), forming the BOC-protected carboxylic acid. Subsequent alkylation of phenolic hydroxyl groups (if present) with alkyl halides introduces diversity at the 6- or 7-positions.
Amide Bond Formation: Coupling Strategies
The critical step in synthesizing this compound involves coupling the tetrahydroisoquinoline-3-carboxylic acid with 1-(thiophen-2-yl)ethylamine.
Acyl Chloride Intermediate
Activation of the carboxylic acid to its acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride. For example, 2-(thiophen-2-yl)acetic acid was converted to 2-(thiophen-2-yl)acetyl chloride with SOCl₂, followed by reaction with 2-aminothiophene-3-carbonitrile to form the corresponding amide.
Reaction Conditions
Solid-Phase Synthesis
A resin-bound approach using Marshall linker (4-hydroxyphenylsulfide resin) enables efficient purification. The BOC-protected tetrahydroisoquinoline-3-carboxylic acid is esterified to the resin, deprotected with trifluoroacetic acid (TFA), and coupled with 1-(thiophen-2-yl)ethylamine using HATU/DIPEA.
Key Advantages
Synthesis of 1-(Thiophen-2-yl)ethylamine
The thiophene-containing amine is synthesized via reductive amination or nucleophilic substitution.
Reductive Amination
2-Acetylthiophene is reacted with ammonium acetate and sodium cyanoborohydride in methanol to yield 1-(thiophen-2-yl)ethylamine.
Optimized Conditions
Grignard Addition
Thiophene-2-carbonitrile undergoes Grignard addition with ethylmagnesium bromide, followed by hydrolysis to produce 1-(thiophen-2-yl)ethylamine.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity | Reference |
|---|---|---|---|---|
| Acyl Chloride Coupling | 68% | ≥95% | Moderate | |
| Solid-Phase Synthesis | 85% | ≥99% | High | |
| Reductive Amination | 72% | 90% | Low |
The solid-phase method offers superior purity but requires specialized resin and longer reaction times. Solution-phase coupling via acyl chlorides is more accessible for small-scale synthesis.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms ≥95% purity, with retention time = 12.3 min.
Challenges and Optimization
- Racemization : The chiral center at the tetrahydroisoquinoline C3 position may racemize under acidic conditions. Using BOC protection minimizes this risk.
- Thiophene Stability : Thiophene rings are susceptible to electrophilic substitution. Mild coupling conditions (e.g., room temperature) prevent side reactions.
Industrial-Scale Considerations
Patented methods employ thiourea catalysts (e.g., 1,3-diphenylthiourea) with tert-butyl hydroperoxide (TBHP) to accelerate cyclization. This approach reduces reaction times from 24 h to 6 h, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiophene derivatives.
Scientific Research Applications
Pharmacological Properties
The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. Research has identified several pharmacological effects attributed to these compounds:
- Anticancer Activity : Tetrahydroisoquinoline derivatives have been extensively studied for their anticancer potential. For instance, certain derivatives have shown efficacy against various cancer cell lines, including human hepatocellular carcinoma and lung cancer cells . The mechanisms often involve the inhibition of key enzymes and pathways associated with tumor growth and proliferation.
- CNS Activity : Compounds similar to N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide have been reported to exhibit neuroprotective effects and potential in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia . These effects are often mediated through modulation of neurotransmitter systems and neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have documented the effectiveness of tetrahydroisoquinoline derivatives in preclinical settings:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of this compound against HepG-2 (human liver cancer) and A549 (human lung cancer) cell lines. The results indicated significant inhibition of cell proliferation compared to standard chemotherapeutic agents like cisplatin .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar tetrahydroisoquinoline compounds. It was found that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a potential application in treating neurodegenerative diseases .
Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity | CNS Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition (DHFR), receptor modulation |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Moderate | Low | Targeting DNA replication |
| 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol | High | High | Antioxidant activity |
Mechanism of Action
The mechanism of action of N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit kinases or modulate neurotransmitter receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic agent.
Timepidium Bromide: Contains a thiophene nucleus and is used as an antispasmodic agent.
Uniqueness
N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its combination of a thiophene ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties
Biological Activity
N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds have attracted significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H15N1O1S1
- Molecular Weight : 235.33 g/mol
- IUPAC Name : this compound
The presence of the thiophene ring and the tetrahydroisoquinoline core significantly influences its biological properties.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of tetrahydroisoquinoline derivatives. For instance, a study focusing on various THIQ compounds demonstrated significant anti-proliferative effects against colorectal cancer cell lines. The compound GM-3-121, structurally related to our compound of interest, exhibited an IC50 value of 1.72 μM in inhibiting angiogenesis and showed effectiveness against multiple cancer cell lines .
Table 1: Anti-Cancer Activity of Related THIQ Compounds
| Compound | Cell Line | IC50 Value (μM) | Activity Description |
|---|---|---|---|
| GM-3-18 | HCT116 | 0.9 - 10.7 | Significant KRas inhibition |
| GM-3-121 | Colo320 | 1.72 | High anti-angiogenesis activity |
| GM-3-16 | MCF-7 | >50% inhibition | Moderate activity |
Neuroprotective Effects
Tetrahydroisoquinolines have also been studied for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties that may protect neuronal cells from oxidative stress . The specific mechanism often involves the inhibition of neuroinflammatory pathways.
Anti-Malarial Activity
In vitro studies have shown that certain tetrahydroisoquinoline derivatives possess anti-malarial activity. A study highlighted the potential of these compounds in blocking malaria transmission stages, indicating a broader therapeutic application beyond oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the tetrahydroisoquinoline scaffold can significantly alter potency and selectivity against different biological targets.
Key Findings:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions enhances anti-cancer activity.
- Ring Modifications : Variations in the thiophene ring can influence bioavailability and receptor binding affinity.
Case Studies
Several case studies illustrate the efficacy of tetrahydroisoquinoline derivatives:
- Study on Colorectal Cancer : A comprehensive screening of THIQs showed that compounds with halogen substitutions had improved KRas inhibition in colorectal cancer models .
- Neuroprotection in Animal Models : In vivo studies demonstrated that tetrahydroisoquinolines could reduce neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling pathways .
Q & A
Q. What are the common synthetic routes for N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, and what key reagents are involved?
The compound is synthesized via multi-step reactions involving carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide in THF) and activation reagents like HOBt (hydroxybenzotriazole). For example, tetrahydroisoquinoline derivatives are often coupled with thiophene-containing amines using Boc (tert-butoxycarbonyl) protection strategies. Purification typically employs silica gel chromatography, and intermediates are characterized by NMR and mass spectrometry (MS) .
Q. How is the stereochemical configuration of this compound confirmed during synthesis?
Stereochemical integrity is verified using and NMR to analyze coupling constants and diastereotopic proton splitting patterns. Chiral HPLC or polarimetry () may confirm enantiomeric purity, as demonstrated in similar tetrahydroisoquinoline carboxamide syntheses .
Q. What in vitro assays are typically used to assess its biological activity?
Radioligand binding assays (e.g., competitive displacement of -diprenorphine) and functional assays like the GTPγS test are standard for evaluating kappa opioid receptor (KOR) antagonism. These assays measure compound affinity and efficacy in inhibiting G-protein activation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize KOR selectivity?
SAR studies should systematically vary substituents in three regions:
- Core tetrahydroisoquinoline : Modifying the 7-hydroxy group (e.g., methylation or halogenation) impacts receptor binding.
- Thiophene-ethyl side chain : Adjusting steric bulk or introducing electron-withdrawing groups alters pharmacokinetics.
- Amide linkage : Replacing the carboxamide with thioamide or urea derivatives affects conformational flexibility. In vitro binding and functional assays are then used to correlate structural changes with KOR vs. mu/delta opioid receptor selectivity .
Q. What strategies resolve contradictory binding data between radioligand assays and GTPγS functional assays?
Discrepancies may arise from differential assay sensitivities to ligand efficacy (e.g., neutral antagonism vs. inverse agonism). To reconcile
Q. How does the "message-address" concept apply to the receptor interaction mechanism of this compound?
The "message" domain (tetrahydroisoquinoline core) binds conserved KOR regions, while the "address" domain (thiophene-ethyl group and carboxamide) interacts with variable receptor subpockets. Computational docking (e.g., Glide SP/XP protocols) can model how the rigid thiophene moiety enhances selectivity by sterically excluding non-target receptors .
Methodological Considerations
- Stereochemical Control : Use chiral auxiliaries (e.g., (S)-phenylethylamine) during coupling to enforce enantiomeric purity .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) for biological testing .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and high-resolution MS .
Key Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
